molecular formula C9H17NO3 B152981 Tert-butyl (2-oxobutyl)carbamate CAS No. 400045-86-5

Tert-butyl (2-oxobutyl)carbamate

Cat. No.: B152981
CAS No.: 400045-86-5
M. Wt: 187.24 g/mol
InChI Key: ZXEPSVDICKINTE-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxobutyl)carbamate is a chemical compound with the molecular formula C9H17NO3. It is a type of carbamate, which is a functional group commonly used in organic chemistry for protecting amines during synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (2-oxobutyl)carbamate can be synthesized through various methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of palladium-catalyzed synthesis. This method is efficient and allows for the large-scale production of the compound. The reaction typically involves the use of palladium catalysts and specific reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-oxobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form amines or other derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various bases and acids depending on the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, deprotection with trifluoroacetic acid results in the formation of free amines, while palladium-catalyzed reactions can yield N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl (2-oxobutyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-oxobutyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective deprotection is required .

Biological Activity

Tert-butyl (2-oxobutyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including enzyme inhibition mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H15NO3
  • Molecular Weight : 173.21 g/mol
  • CAS Number : 357955

The compound features a tert-butyl group attached to a 2-oxobutyl moiety, which is characteristic of carbamates. This structural configuration influences its interactions with biological macromolecules.

This compound exhibits biological activity primarily through its ability to inhibit specific enzymes. The mechanism typically involves:

  • Binding to Enzyme Active Sites : The compound binds to the active sites of enzymes, preventing substrate binding and inhibiting catalytic activity.
  • Modulation of Cellular Signaling Pathways : By influencing enzyme activity, it can alter various cellular processes, potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that this compound can inhibit several key enzymes involved in metabolic pathways. This inhibition can have significant implications for drug development, particularly in targeting diseases where these enzymes are dysregulated.

Enzyme Target Inhibition Type Potential Therapeutic Application
Cyclic nucleotide phosphodiesteraseCompetitiveCardiovascular diseases
AcetylcholinesteraseNon-competitiveNeurodegenerative disorders
Dipeptidyl peptidase IVCompetitiveDiabetes management

Study 1: Enzyme Inhibition Profile

A study conducted by researchers at the University of Virginia investigated the inhibitory effects of this compound on various enzymes. The compound demonstrated significant inhibition against dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism.

  • Results : The IC50 value for DPP-IV inhibition was found to be 12 µM, indicating a moderate level of potency.
  • : The findings suggest that this compound could serve as a lead structure for developing new DPP-IV inhibitors for diabetes treatment.

Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The results indicated that while the compound showed some antimicrobial activity, further optimization would be necessary to enhance its efficacy.

Future Directions and Research Implications

The unique structural features of this compound present opportunities for further research:

  • Structure-Activity Relationship Studies : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.
  • Therapeutic Applications : Exploring its potential in treating metabolic disorders and infections could pave the way for novel therapeutic agents.
  • Mechanistic Studies : Detailed studies on how this compound interacts with target enzymes at a molecular level could provide insights into its action mechanisms.

Properties

IUPAC Name

tert-butyl N-(2-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-5-7(11)6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEPSVDICKINTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614424
Record name tert-Butyl (2-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400045-86-5
Record name tert-Butyl (2-oxobutyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl magnesium bromide (1M solution in tetrahydrofuran, 13.7 ml, 13.7 mmol)) was added to a stirred solution of tert-butyl 2-[methoxy(methyl)amino]-2-oxoethylcarbamate (Synth. Commun. 1988, 18, 2273) (1 g, 4.58 mmol) in tetrahydrofuran (25 ml) at 0° C. then stirred at 0° C. for 15 minutes. The solution was allowed to warm to room temperature and was stirred for 45 minutes. Ethyl acetate (5 ml) was added, followed by saturated ammonium chloride solution. The aqueous phase was extracted with ethyl acetate. The combined organic extracts were washed with saturated aqueous sodium hydrogen carbonate solution and brine. The organic phase was then dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel, eluting with a solvent gradient of hexane:ethyl acetate (85:15 to 70:30), to afford the title compound as a colorless oil, 730 mg, 84% yield.
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13.7 mL
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1 g
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25 mL
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5 mL
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Yield
84%

Synthesis routes and methods II

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